molecular formula C18H18N4O3S2 B4552961 1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B4552961
M. Wt: 402.5 g/mol
InChI Key: GAPXAGYBOVPHMG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps. One common route includes the reaction of 2-methoxyphenyl isocyanate with 5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying enzyme interactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea: is compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a thiadiazole ring with a urea linkage makes it particularly versatile for various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-24-15-10-6-5-9-14(15)19-16(23)20-17-21-22-18(27-17)26-12-11-25-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPXAGYBOVPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 6
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1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

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